molecular formula C16H14N2O B580788 3-(2-Cyanophenyl)-N,N-dimethylbenzamide CAS No. 1365271-34-6

3-(2-Cyanophenyl)-N,N-dimethylbenzamide

Cat. No.: B580788
CAS No.: 1365271-34-6
M. Wt: 250.301
InChI Key: MKXJVNLPVPGUEI-UHFFFAOYSA-N
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Description

3-(2-Cyanophenyl)-N,N-dimethylbenzamide is an organic compound that features a benzamide core substituted with a cyanophenyl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanophenyl)-N,N-dimethylbenzamide typically involves the reaction of 2-cyanobenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often in an organic solvent like dichloromethane or tetrahydrofuran, and at room temperature to moderate heat.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanophenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

3-(2-Cyanophenyl)-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anticonvulsant or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of 3-(2-Cyanophenyl)-N,N-dimethylbenzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Cyanophenyl)quinazolin-4(3H)-one: Shares the cyanophenyl group but has a different core structure.

    2-Cyanophenylboronic acid: Contains the cyanophenyl group but differs in functional groups and applications.

Uniqueness

3-(2-Cyanophenyl)-N,N-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both the cyanophenyl and dimethylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(2-cyanophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18(2)16(19)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXJVNLPVPGUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742834
Record name 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-34-6
Record name 2′-Cyano-N,N-dimethyl[1,1′-biphenyl]-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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